Einecs 260-553-0
Description
Contextualizing 4-(1-Naphthyl)-4-oxobutanoic Acid within Contemporary Organic Chemistry
4-(1-Naphthyl)-4-oxobutanoic acid, a molecule with the chemical formula C14H12O3, is a noteworthy compound within the sphere of modern organic chemistry. nih.gov Its structure, which integrates a naphthalene (B1677914) ring system with a keto-carboxylic acid functional group, positions it as a versatile building block in synthesis. The naphthalene moiety, a fused bicyclic aromatic system, imparts specific steric and electronic properties to the molecule. The reactivity of the carboxylic acid and ketone groups allows for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures.
In contemporary research, the emphasis is often on creating novel molecules with specific functions. Compounds like 4-(1-Naphthyl)-4-oxobutanoic acid are instrumental in this endeavor. For instance, it can serve as a starting material for the synthesis of various heterocyclic compounds and substituted naphthalene derivatives. Research has explored its use in creating more complex molecules, such as N-[4-(1-naphthylamino)-4-oxobutanoyl]-β-alanine and 6-{[4-(1-naphthylamino)-4-oxobutanoyl]amino}hexanoic acid. researchgate.net These studies highlight the compound's role as an intermediate for introducing specific structural motifs into larger molecules. researchgate.net
Significance of Naphthalene-Derived Compounds in Scientific Inquiry
Naphthalene (C10H8) and its derivatives are fundamental components in the field of organic chemistry, serving as foundational structures for a wide array of chemical compounds. numberanalytics.com As the simplest polycyclic aromatic hydrocarbon (PAH), naphthalene's fused two-ring structure provides a platform for diverse chemical modifications. wikipedia.org This has led to their application in numerous areas of scientific and industrial research.
Historically, naphthalene was first isolated from coal tar in 1819. numberanalytics.com Its derivatives have since become crucial in the synthesis of pharmaceuticals, dyes, pigments, and polymers. numberanalytics.com For example, substituted naphthalenes are key components in drugs like propranolol (B1214883) (a beta-blocker) and nabumetone (B1676900) (a non-steroidal anti-inflammatory drug). wikipedia.org Furthermore, the oxidation of naphthalene leads to phthalic anhydride (B1165640), a vital precursor in the production of plastics and resins. numberanalytics.com The versatility of naphthalene derivatives also extends to agrochemicals and as solvents in various chemical processes. wikipedia.org Their contribution to the formation of secondary organic aerosols is also a subject of atmospheric research. copernicus.org
Overview of Multidisciplinary Research Trajectories for 4-(1-Naphthyl)-4-oxobutanoic Acid
The unique chemical structure of 4-(1-Naphthyl)-4-oxobutanoic acid has prompted its investigation across several scientific disciplines. Its potential applications are not confined to a single area of research, showcasing its multidisciplinary appeal.
In medicinal chemistry, naphthalene derivatives are explored for their potential biological activities. ontosight.ai While specific research on the pharmacological profile of 4-(1-Naphthyl)-4-oxobutanoic acid is ongoing, related structures have been investigated for their therapeutic potential. For example, studies on similar compounds have explored their utility as intermediates in the development of new therapeutic agents. researchgate.net
In the field of materials science, the naphthalene unit's rigid and planar structure is of interest for creating novel organic materials. The compound can be used as a building block for polymers or other supramolecular assemblies with specific electronic or photophysical properties.
In analytical chemistry, derivatives of carboxylic acids are often used as derivatizing agents to enhance the detection of certain molecules. For instance, a related compound, 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxo-butanoic acid (NAOB), has been utilized as a derivatizing reagent for the sensitive determination of alcohols using high-performance liquid chromatography (HPLC). researchgate.net This suggests a potential research avenue for 4-(1-Naphthyl)-4-oxobutanoic acid in the development of new analytical methods.
The following table provides a summary of the key properties of 4-(1-Naphthyl)-4-oxobutanoic acid:
| Property | Value | Source |
| Molecular Formula | C14H12O3 | nih.gov |
| Molecular Weight | 228.24 g/mol | nih.gov |
| IUPAC Name | 4-(naphthalen-1-yl)-4-oxobutanoic acid | nih.gov |
| CAS Number | 4653-13-8 | nih.gov |
Properties
CAS No. |
958807-11-9 |
|---|---|
Molecular Formula |
C30H32O7P2 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-(1-diphenoxyphosphanyloxypropan-2-yloxy)propyl diphenyl phosphite |
InChI |
InChI=1S/C30H32O7P2/c1-25(23-31-38(34-27-15-7-3-8-16-27)35-28-17-9-4-10-18-28)33-26(2)24-32-39(36-29-19-11-5-12-20-29)37-30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 |
InChI Key |
ABDIOITUDBUNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(C)COP(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Investigations of 4 1 Naphthyl 4 Oxobutanoic Acid
Established Synthetic Routes and Reaction Optimizations
The synthesis of 4-(1-Naphthyl)-4-oxobutanoic acid and its derivatives is primarily achieved through well-established organic reactions. These methods have been refined over time to improve yield, purity, and applicability in various synthetic contexts.
Friedel-Crafts Acylation Protocols for Naphthalene (B1677914) Derivatives
The cornerstone for the synthesis of 4-(1-Naphthyl)-4-oxobutanoic acid is the Friedel-Crafts acylation. uqu.edu.salscollege.ac.in This classic reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In the case of 4-(1-Naphthyl)-4-oxobutanoic acid, naphthalene is acylated using succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). uqu.edu.saquora.com
The reaction typically proceeds by forming an acylium ion from the interaction of succinic anhydride and the Lewis acid. This electrophile then attacks the naphthalene ring. The position of acylation on the naphthalene ring is sensitive to reaction conditions. Acylation of naphthalene with succinic anhydride can yield two primary isomers: 4-(1-naphthyl)-4-oxobutanoic acid (α-isomer) and 4-(2-naphthyl)-4-oxobutanoic acid (β-isomer). uqu.edu.sa The formation of the α-isomer is kinetically favored and occurs more rapidly, while the β-isomer is thermodynamically more stable and forms more slowly. uqu.edu.sa
The choice of solvent also plays a crucial role in the outcome of the Friedel-Crafts acylation. Solvents like nitrobenzene (B124822) have been used in the synthesis of related acetonaphthones. okstate.edu The reaction has several advantages, including the fact that the resulting ketone product is less reactive than the starting aromatic compound, which helps to prevent multiple acylations. lscollege.ac.in
Table 1: Key Aspects of Friedel-Crafts Acylation for 4-(1-Naphthyl)-4-oxobutanoic Acid Synthesis
| Feature | Description |
| Reactants | Naphthalene and Succinic Anhydride |
| Catalyst | Typically a Lewis acid, such as Aluminum Chloride (AlCl₃) |
| Primary Product | 4-(1-Naphthyl)-4-oxobutanoic acid |
| Potential Byproduct | 4-(2-Naphthyl)-4-oxobutanoic acid |
| Key Advantage | The electron-withdrawing nature of the ketone in the product prevents over-acylation. lscollege.ac.in |
Derivatization Reactions for Specific Synthetic Applications
4-(1-Naphthyl)-4-oxobutanoic acid and its close derivatives serve as versatile intermediates in further chemical synthesis. For instance, a derivative, 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB), has been synthesized and utilized as a derivatizing agent for the analysis of methanol (B129727) in samples with high water content using high-performance liquid chromatography (HPLC). jfda-online.comresearchgate.netlawdata.com.twfda.gov.twtandfonline.com This derivatization allows for sensitive detection of methanol by attaching a chromophoric naphthyl group. tandfonline.com
The synthesis of such derivatives often involves the reaction of the parent acid with other molecules to introduce new functional groups. For example, the carboxyl group of 4-(1-naphthylamino)-4-oxobutanoic acid can be activated using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to react with N-hydroxysuccinimide (NHS), forming an active ester. google.com This ester can then be used as an acylating agent to introduce the naphthyl-containing moiety into other molecules. google.com Furthermore, 4-oxobutanoic acids can be cyclized to form unsaturated furanones, which can then be reduced and reacted with an ammonia (B1221849) source to produce 2-arylpyrroles. clockss.org
Innovations in Predictive Chemical Synthesis Planning
The field of chemical synthesis is undergoing a significant transformation, driven by computational tools and artificial intelligence. These innovations are moving the discipline from a reliance on researcher intuition to a more data-driven and predictive science. mdpi.com
Computational Approaches and Machine Learning Integration in Retrosynthesis
Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available precursors, is a fundamental concept in organic synthesis. slideshare.netsolubilityofthings.com Traditionally a manual process reliant on expert knowledge, it is now being augmented by computer-aided synthesis planning (CASP). acs.orgarxiv.org Machine learning (ML) and deep learning models are at the forefront of this evolution. acs.orgmdpi.com
These computational systems are trained on vast databases of chemical reactions, such as the ~50 million reactions from Reaxys, to predict viable retrosynthetic steps. acs.org Models based on graph convolutional networks (GCNs) and transformer architectures, which are prominent in natural language processing, are being adapted for chemical synthesis. acs.orgmdpi.comrsc.org These tools can predict suitable reaction templates or even operate in a template-free manner to suggest disconnections in a target molecule. mdpi.comacs.org The goal is to generate promising synthetic routes without human intervention, significantly accelerating the design process. acs.org
Discovery of Novel Pathways for Complex Molecule Construction
Machine learning models can be designed to evaluate potential synthetic routes based on multiple criteria, such as cost, reaction temperature, and toxicity, thereby facilitating the design of greener and more cost-effective processes. arxiv.org The integration of AI with automated robotic systems further allows for the rapid experimental validation of these computationally proposed routes, creating a closed loop of design, execution, and analysis. mdpi.com This synergy between predictive algorithms and automation is paving the way for the autonomous discovery and synthesis of new molecules. ucla.edu
Industrial Synthesis Methodologies and Process Engineering Research
The principles guiding the synthesis of 4-(1-Naphthyl)-4-oxobutanoic acid are relevant to the broader industrial production of aromatic ketones. Research in this area focuses on developing more sustainable, efficient, and cost-effective manufacturing processes.
The Friedel-Crafts acylation, while powerful, traditionally requires stoichiometric amounts of the Lewis acid catalyst, which generates significant waste upon aqueous workup. lscollege.ac.inresearchgate.net Modern industrial chemistry aims to replace these stoichiometric processes with catalytic ones. routledge.com A key area of research is the development of solid acid catalysts, such as zeolites, clays, metal oxides, and ion-exchange resins. researchgate.netroutledge.com These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and a reduction in corrosive and toxic waste. researchgate.netacs.org
Furthermore, process engineering research is exploring the use of continuous-flow reactors for Friedel-Crafts acylations. acs.org Continuous processes can offer better control over reaction parameters like temperature and pressure, leading to improved selectivity and safety compared to batch reactors. The use of alternative reaction media, such as supercritical carbon dioxide, is also being investigated to replace traditional organic solvents, further enhancing the environmental profile of the synthesis. researchgate.net These advancements are crucial for the large-scale, economical, and sustainable production of fine chemicals and pharmaceutical intermediates derived from aromatic ketones. routledge.com
Environmental Fate and Biotransformation Dynamics of 4 1 Naphthyl 4 Oxobutanoic Acid
Biodegradation Pathways and Microbial Interactions
The microbial breakdown of xenobiotics, or compounds foreign to biological systems, is a critical process for environmental detoxification. The structure of 4-(1-Naphthyl)-4-oxobutanoic acid suggests a complex interaction with microbial communities, involving multiple enzymatic steps for its complete mineralization.
Aerobic and Anaerobic Degradation in Diverse Environmental Compartments
The degradation of 4-(1-Naphthyl)-4-oxobutanoic acid in the environment is expected to proceed through both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) pathways, with the rate and mechanism varying across different compartments like soil, sediment, and water.
Under aerobic conditions , the degradation is likely initiated by oxygenase enzymes, which attack the aromatic naphthalene (B1677914) ring. unesp.br For naphthalene, a related parent compound, aerobic bacteria utilize dioxygenases to hydroxylate the ring, forming intermediates like cis-1,2-dihydroxy-1,2-dihydronaphthalene. ethz.chorst.edu This is followed by rearomatization to 1,2-dihydroxynaphthalene, ring cleavage, and further breakdown into central metabolites like salicylate (B1505791) and catechol, which then enter the tricarboxylic acid (TCA) cycle. orst.edumicrobiologyresearch.org The butanoic acid side chain of the target compound would likely be metabolized through beta-oxidation. The presence of oxygen acts as the terminal electron acceptor in these processes. eolss.net Environmental factors such as temperature, pH, nutrient availability (nitrogen and phosphorus), and the presence of adapted microbial populations significantly influence the rate of aerobic degradation. nih.gov
| Degradation Condition | Key Processes | Typical Intermediates (Inferred from Naphthalene) | Influencing Factors |
| Aerobic | Ring hydroxylation (dioxygenases), Ring cleavage, Beta-oxidation | Dihydrodiols, Catechol, Salicylic Acid | Oxygen, pH, Temperature, Nutrients |
| Anaerobic | Ring activation (e.g., carboxylation), Ring reduction, Hydrolytic cleavage | Naphthoic acid derivatives, Volatile fatty acids | Electron acceptors (Nitrate, Sulfate), Redox potential |
Role of Microbial Consortia in Xenobiotic Degradation
The complete mineralization of a complex xenobiotic like 4-(1-Naphthyl)-4-oxobutanoic acid is rarely accomplished by a single microbial species. Instead, it typically requires the synergistic action of a microbial consortium. eolss.netfrontiersin.org In these consortia, different microbial populations carry out specific steps of the degradation pathway. mdpi.com One species might perform the initial attack on the naphthalene ring, while another degrades the resulting intermediates, and yet another might metabolize the aliphatic side chain. nih.gov
This division of labor prevents the accumulation of potentially toxic intermediates and allows for a more efficient and complete breakdown of the parent compound. eolss.netchemijournal.com The presence of diverse microbial communities, often found in environments historically exposed to pollutants like polycyclic aromatic hydrocarbons (PAHs), is crucial for effective degradation. frontiersin.org Metagenomic studies have demonstrated that complex degradation pathways are encoded in the collective genome of a microbial community rather than in a single organism. nih.gov
Structure-Activity Relationships in Biodegradation
The chemical structure of 4-(1-Naphthyl)-4-oxobutanoic acid dictates its susceptibility to microbial attack. The molecule possesses two key features: a polycyclic aromatic hydrocarbon (PAH) naphthalene moiety and an aliphatic keto-acid side chain.
The Aliphatic Side Chain : The four-carbon butanoic acid chain is generally more amenable to degradation than the aromatic rings. It is expected to be processed through the well-established beta-oxidation pathway, progressively shortening the carbon chain.
The Ketone and Carboxyl Groups : The presence of the ketone (C=O) and carboxylic acid (-COOH) functional groups increases the polarity of the molecule compared to unsubstituted naphthalene. This may slightly increase its water solubility and bioavailability to microorganisms. However, the specific position of these groups can also influence enzymatic recognition and transformation rates. unina.it
Studies on related aromatic compounds show that the type and position of substituent groups on an aromatic ring significantly affect biodegradation rates. unina.itdoi.org For instance, electron-donating groups can sometimes increase the rate of enzymatic oxidation, while bulky substituents can cause steric hindrance, slowing down degradation. nih.gov Therefore, the linkage of the oxobutanoic acid chain to the 1-position of the naphthalene ring will specifically influence which enzymes can initiate the degradation cascade.
Abiotic Environmental Transformation Processes
Besides microbial action, abiotic (non-biological) processes can also contribute to the transformation of chemical compounds in the environment. For 4-(1-Naphthyl)-4-oxobutanoic acid, hydrolysis and photolysis are the most relevant abiotic degradation pathways.
Photolytic Transformation Mechanisms
Photolysis, or degradation by light, is likely a significant abiotic transformation pathway for 4-(1-Naphthyl)-4-oxobutanoic acid. The naphthalene moiety is a strong chromophore, meaning it absorbs light in the ultraviolet (UV) spectrum of sunlight. cdc.gov
Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to several potential photochemical reactions:
Direct Photolysis : The excited molecule may undergo direct cleavage. The bond between the carbonyl group and the naphthalene ring could be susceptible to Norrish-type reactions, which are common photochemical processes for ketones. mdpi.com This could lead to the formation of radical species and subsequent fragmentation of the molecule.
Indirect Photolysis : The compound can be degraded by reacting with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). cdc.gov These highly reactive oxidants are ubiquitous in sunlit surface waters and in the atmosphere and can rapidly degrade many organic pollutants.
Photosensitization : The excited molecule could transfer its energy to molecular oxygen, generating singlet oxygen, another reactive species capable of oxidizing organic compounds. arvojournals.orgresearchgate.net
| Process | Mechanism | Potential Outcomes |
| Direct Photolysis | Absorption of UV light leading to bond cleavage (e.g., Norrish-type reactions). | Formation of radical intermediates, fragmentation. |
| Indirect Photolysis | Reaction with photochemically produced radicals (e.g., •OH). | Oxidation and mineralization of the compound. |
Oxidative Degradation Pathways in Environmental Systems
The oxidative degradation of 4-(1-Naphthyl)-4-oxobutanoic acid in the environment is expected to proceed through microbial-mediated pathways targeting both its polycyclic aromatic hydrocarbon (PAH) core and its aliphatic side-chain. Direct experimental data on this specific molecule is scarce, with safety data sheets often noting no available information on its persistence and degradability. cato-chem.comaksci.com However, the degradation pathways can be inferred from studies on related compounds.
The naphthalene group is a well-studied PAH, and its biodegradation has been observed under both aerobic and anaerobic conditions. pjoes.com Aerobic degradation by bacteria is typically initiated by dioxygenase enzymes, which hydroxylate the aromatic rings. mdpi.com Fungi, on the other hand, utilize cytochrome P450 monooxygenases to form reactive epoxides, which are then further metabolized. medwinpublishers.com For naphthalene specifically, anaerobic degradation by sulfate-reducing bacteria has been shown to begin with a carboxylation step to form 2-naphthoic acid, followed by the reduction of the ring system. asm.orgd-nb.info
The 4-oxobutanoic acid side-chain is also susceptible to microbial metabolism. For similar structures like Fenbufen (4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid), metabolic pathways involve an initial reduction of the ketone group to a hydroxyl group, followed by a chain-shortening process similar to β-oxidation. mdpi.com This suggests that 4-(1-Naphthyl)-4-oxobutanoic acid could be transformed into 4-(1-naphthyl)-4-hydroxybutanoic acid before the butanoic acid chain is further broken down.
Combining these pathways, the likely oxidative degradation of 4-(1-Naphthyl)-4-oxobutanoic acid involves:
Initial enzymatic attack on the naphthalene ring by dioxygenases or monooxygenases, leading to hydroxylated intermediates.
Alternatively, or concurrently, reduction of the ketone on the side-chain to an alcohol.
Subsequent cleavage of the aromatic rings and/or β-oxidation-like degradation of the butanoic acid side-chain, ultimately breaking the molecule down into smaller, more biodegradable compounds.
Environmental Transport and Partitioning Behavior
The movement and distribution of 4-(1-Naphthyl)-4-oxobutanoic acid in the environment are governed by its physicochemical properties, particularly its affinity for soil and sediment versus its solubility in water.
Adsorption-Desorption Dynamics in Soil and Sediment Systems
There are no specific experimental studies on the soil adsorption and desorption of 4-(1-Naphthyl)-4-oxobutanoic acid. cato-chem.com However, its behavior can be predicted from its structure. The molecule possesses a hydrophobic naphthalene component and a hydrophilic carboxylic acid group.
The naphthalene ring will promote adsorption to soil organic carbon (OC) through hydrophobic interactions. The carboxylic acid group has a pKa value that suggests it will be deprotonated and negatively charged at typical environmental pH levels (pH 5-9). This anionic form will be repelled by negatively charged soil surfaces like clay and organic matter, which would tend to reduce adsorption and increase its concentration in the soil water phase.
Data from a structurally related compound, 1-naphthaleneacetic acid (NAA), can provide an estimate of the potential sorption behavior. A batch equilibrium study on NAA, which also contains a naphthalene ring and a carboxylic acid group, showed soil organic carbon-normalized partition coefficient (Koc) values ranging from 68.5 to 138 cm³/g. regulations.gov These values indicate low to moderate sorption potential.
Table 1: Soil Sorption Coefficients for the Structurally Related Compound 1-Naphthaleneacetic Acid (NAA) (Note: This data is for an analogous compound and serves as an estimate for 4-(1-Naphthyl)-4-oxobutanoic acid.)
| Parameter | Value Range | Reference |
|---|---|---|
| Soil Distribution Coefficient (Kd) | 0.40 - 2.72 cm³/g | regulations.gov |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 68.5 - 138 cm³/g | regulations.gov |
| Freundlich Adsorption Coefficient (KF) | 0.297 - 1.77 cm³/g | regulations.gov |
| Organic Carbon-Normalized Freundlich Coefficient (KFOC) | 50.3 - 88.5 cm³/g | regulations.gov |
Leaching Potential and Environmental Mobility Studies
No direct studies on the environmental mobility or leaching of 4-(1-Naphthyl)-4-oxobutanoic acid are available. cato-chem.comregulations.gov The mobility of a chemical in soil is inversely proportional to its adsorption coefficient (Koc). Using the Koc values from the related compound NAA (68.5-138 cm³/g) as a proxy, 4-(1-Naphthyl)-4-oxobutanoic acid can be expected to have medium to high mobility in soil. regulations.gov
The relatively low Koc values suggest that the compound will not bind strongly to soil particles, particularly in soils with low organic carbon content. Its anionic nature at most environmental pHs further supports a higher potential for mobility, as it will be readily dissolved in and transported with soil water. This indicates a potential for leaching into lower soil horizons and possibly into groundwater, depending on soil type, rainfall, and degradation rates.
Table 2: General Soil Mobility Classification Based on Koc Values
| Koc (cm³/g) | Mobility Class | Inferred Mobility for 4-(1-Naphthyl)-4-oxobutanoic acid |
|---|---|---|
| 0 - 50 | Very High | Medium to High |
| 50 - 150 | High | |
| 150 - 500 | Medium | |
| 500 - 2000 | Low | |
| 2000 - 5000 | Slight | |
| > 5000 | Immobile |
Advanced Analytical Methodologies for 4 1 Naphthyl 4 Oxobutanoic Acid Characterization
Chromatographic Separations and Detection Techniques
Chromatographic methods are fundamental in separating 4-(1-Naphthyl)-4-oxobutanoic acid from complex matrices and enabling its detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
HPLC is a powerful tool for the analysis of non-volatile or thermally unstable compounds like 4-(1-Naphthyl)-4-oxobutanoic acid. However, due to the carboxylic acid moiety, derivatization is often employed to enhance chromatographic behavior and detection sensitivity. tandfonline.com Derivatization chemically modifies the analyte to produce a new compound with properties more suitable for HPLC analysis, such as improved detectability. researchgate.net
Several derivatization strategies are applicable to carboxylic acids. One common approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a labeling reagent. nih.gov For instance, a method developed for the analysis of methanol (B129727) utilized 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) as a derivatizing agent, facilitated by EDC and 4-dimethylaminopyridine (B28879) (DMAP), to allow for HPLC analysis with UV detection. fda.gov.twlawdata.com.twresearchgate.netjfda-online.com This highlights the principle of converting an analyte into a derivative with a strong chromophore for enhanced UV detection.
Other derivatization reagents for carboxylic acids in HPLC-MS analysis include 3-nitrophenylhydrazine (B1228671) (3-NPH) and 2-picolylamine, which improve ionization efficiency and retention time. researchgate.net The choice of derivatization agent and method depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.
Table 1: HPLC Derivatization Reagents for Carboxylic Acids
| Derivatization Reagent | Activating Agent | Purpose |
| 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) | 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) | Enhance UV detection. fda.gov.twlawdata.com.twresearchgate.netjfda-online.com |
| 3-nitrophenylhydrazine (3-NPH) | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Improve chromatographic behavior and detection sensitivity for LC-MS. nih.gov |
| 2-picolylamine | 2,2'-dipyridyl disulfide and triphenylphosphine | Increase detection responses in LC-ESI-MS/MS. researchgate.net |
| Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) bromide (TMPP) | Not applicable | Facilitate determination using LC/ESI-MS/MS in positive ion mode. researchgate.net |
Gas Chromatography (GC) for Volatile Species Analysis
Gas chromatography is a technique primarily used for the analysis of volatile and thermally stable compounds. analyticaltoxicology.com While 4-(1-Naphthyl)-4-oxobutanoic acid itself is not highly volatile, GC can be employed for the analysis of its more volatile derivatives or for the determination of volatile impurities. For direct GC analysis of carboxylic acids, derivatization to form more volatile esters (e.g., methyl esters) is a common practice. researchgate.net
The analysis of volatile compounds in complex matrices, such as food or environmental samples, often involves sample preparation techniques like solid-phase microextraction (SPME) followed by GC-MS. sciforum.net This allows for the extraction and concentration of volatile analytes prior to their separation and detection. While direct GC analysis of 4-(1-Naphthyl)-4-oxobutanoic acid is not standard, the principles of GC are relevant for analyzing related volatile species that might be present in a sample containing this compound.
Spectroscopic Approaches for Structural and Quantitative Analysis
Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of 4-(1-Naphthyl)-4-oxobutanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's structure and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Elucidation
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the 4-(1-Naphthyl)-4-oxobutanoic acid molecule. researchgate.net The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of the molecular structure. Publicly available spectral data for 4-(1-Naphthyl)-4-oxobutanoic acid can be found in databases such as PubChem. nih.gov For related compounds, such as 1-aryl-2,5-pyrrolidinediones derived from 1-naphthylamine, ¹H NMR spectra have been used to demonstrate restricted rotation around the nitrogen-aryl bond. researchgate.net
Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. uni.lu When coupled with a chromatographic separation technique like GC or HPLC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. The mass spectrum of 4-(1-Naphthyl)-4-oxobutanoic acid shows a characteristic fragmentation pattern, with major peaks observed at m/z values of 155, 127, and 228. nih.gov This fragmentation data is crucial for confirming the identity of the compound.
In metabolomics studies, LC-MS is frequently used for the profiling of carboxylic acids. researchgate.net Derivatization strategies, as mentioned in the HPLC section, are often employed to enhance ionization efficiency and improve the sensitivity of the analysis. nih.gov
Table 2: Predicted Collision Cross Section (CCS) Values for 4-(1-Naphthyl)-4-oxobutanoic Acid Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 229.08592 | 148.8 |
| [M+Na]⁺ | 251.06786 | 155.8 |
| [M-H]⁻ | 227.07136 | 151.8 |
| [M+NH₄]⁺ | 246.11246 | 166.9 |
| [M+K]⁺ | 267.04180 | 152.5 |
| Data sourced from PubChemLite uni.lu |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound like 4-(1-Naphthyl)-4-oxobutanoic acid would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carboxylic acid, as well as the aromatic C-H and C=C bonds of the naphthyl ring. researchgate.netresearchgate.net For example, in a related compound, the carbonyl stretching absorption was observed around 1696 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthyl group in 4-(1-Naphthyl)-4-oxobutanoic acid. researchgate.netunige.ch The UV-Vis spectrum would exhibit absorption maxima corresponding to the π-π* transitions of the aromatic system. The specific wavelengths and molar absorptivities are characteristic of the compound's structure. For instance, ruthenium(II) complexes with related organic amide ligands have been characterized using UV-Vis spectroscopy. scielo.brscielo.br
Table of Compound Names
| EINECS Number | IUPAC Name | Other Synonyms |
| 260-553-0 | 4-(1-Naphthyl)-4-oxobutanoic acid | 3-(1-Naphthoyl)propionic acid, 4-(naphthalen-1-yl)-4-oxobutanoic acid nih.gov |
| Not Applicable | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC nih.gov |
| Not Applicable | 4-dimethylaminopyridine | DMAP fda.gov.twlawdata.com.twresearchgate.netjfda-online.com |
| Not Applicable | 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid | NAOB fda.gov.twlawdata.com.twresearchgate.netjfda-online.com |
| Not Applicable | 3-nitrophenylhydrazine | 3-NPH nih.gov |
| Not Applicable | 2-picolylamine | |
| Not Applicable | Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine bromide | TMPP researchgate.net |
| Not Applicable | Naphthalene (B1677914) | |
| Not Applicable | 1-Naphthylamine |
Method Development and Validation in Chemical Analysis
The establishment of reliable analytical methods is a cornerstone of chemical analysis, ensuring that results are accurate, reproducible, and fit for purpose. For a compound like 4-(1-Naphthyl)-4-oxobutanoic acid, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique, often coupled with UV detection due to the chromophoric nature of the naphthalene moiety. wiley.comnih.govmjcce.org.mk The validation of such methods is a mandatory process to demonstrate their suitability for the intended application. tjnpr.orgms-editions.cl
Optimization of Sample Preparation and Extraction Protocols
The primary goal of sample preparation is to isolate 4-(1-Naphthyl)-4-oxobutanoic acid from the sample matrix and to concentrate it to a level suitable for detection, while simultaneously removing interfering substances. fishersci.ptchromatographyonline.com The choice of extraction protocol is highly dependent on the nature of the sample matrix (e.g., pharmaceutical formulations, environmental samples, or biological fluids).
Liquid-Liquid Extraction (LLE): This is a classic technique for separating analytes based on their differential solubility in two immiscible liquid phases. For extracting an acidic compound like 4-(1-Naphthyl)-4-oxobutanoic acid from an aqueous matrix, the pH of the sample would be adjusted to below its pKa to ensure it is in its neutral, more organic-soluble form. An appropriate organic solvent, such as dichloromethane (B109758) or ethyl acetate, would then be used for extraction. researchgate.net The efficiency of the extraction can be optimized by varying parameters such as the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction steps.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, offering advantages such as higher recovery, reduced solvent consumption, and the potential for automation. mjcce.org.mkresearchgate.netresearchgate.net For 4-(1-Naphthyl)-4-oxobutanoic acid, a reversed-phase SPE cartridge (e.g., C18) would be a suitable choice. The optimization of an SPE protocol involves several key steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer at a specific pH.
Loading: The sample, with its pH adjusted to ensure retention of the analyte, is passed through the cartridge.
Washing: Interfering compounds are removed by washing the cartridge with a weak solvent that does not elute the analyte of interest.
Elution: The purified 4-(1-Naphthyl)-4-oxobutanoic acid is eluted from the cartridge using a strong organic solvent, such as acetonitrile (B52724) or an acidified organic solvent.
The optimization of these steps, including the choice of solvents, volumes, and flow rates, is critical for achieving high recovery and purity of the analyte. mjcce.org.mk
A comparative table of typical parameters optimized for the extraction of an organic acid like 4-(1-Naphthyl)-4-oxobutanoic acid is presented below.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Solvent | Dichloromethane, Ethyl Acetate | Methanol, Acetonitrile |
| Sample pH | Adjusted to < pKa | Adjusted to enhance retention |
| Solvent Volume | Typically 2-3 times the sample volume | Minimal, for conditioning and elution |
| Extraction Time | Dependent on shaking/mixing efficiency | Faster, controlled by flow rate |
| Recovery (%) | Generally 80-95% | Often >95% |
| Automation Potential | Low | High |
Quality Assurance and Interlaboratory Method Validation
Quality assurance (QA) encompasses all the procedures undertaken to ensure that the final analytical results are of the required quality. thermofisher.com Method validation is a key component of QA, providing documented evidence that an analytical method is suitable for its intended purpose. tjnpr.org For the analysis of 4-(1-Naphthyl)-4-oxobutanoic acid, a validated HPLC method would have well-defined performance characteristics.
Key validation parameters, as typically defined by international guidelines, include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ms-editions.cl This is often demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are observed at the retention time of 4-(1-Naphthyl)-4-oxobutanoic acid.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. tjnpr.org A calibration curve is generated by plotting the analytical response versus the concentration of the analyte. The correlation coefficient (r²) is expected to be close to 1. pensoft.net
Accuracy: The closeness of the test results obtained by the method to the true value. ms-editions.cl It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or through recovery studies in spiked matrix samples. Recoveries are typically expected to be within 98-102%. pensoft.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). pensoft.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ms-editions.cl
The following table presents a hypothetical summary of validation results for an HPLC method for 4-(1-Naphthyl)-4-oxobutanoic acid, based on typical acceptance criteria for such analyses.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | 0.8% |
| - Intermediate Precision | ≤ 3% | 1.5% |
| LOD (µg/mL) | Reportable | 0.05 |
| LOQ (µg/mL) | Reportable | 0.15 |
| Robustness | No significant effect on results | Compliant |
Interlaboratory Method Validation: To ensure the transferability and universal applicability of an analytical method, interlaboratory validation (also known as a collaborative study or round-robin test) is the ultimate test of its robustness. erndimqa.nlerndimqa.nl In such a study, the same samples are analyzed by multiple laboratories using the same analytical method. The results are then statistically compared to assess the reproducibility of the method. The high inter-laboratory coefficient of variation (CV) often observed in studies of organic acids highlights the challenges and the critical need for standardization in analytical procedures. erndimqa.nlerndimqa.nl While specific interlaboratory studies for 4-(1-Naphthyl)-4-oxobutanoic acid are not readily found in the literature, the principles derived from studies on other organic acids would be directly applicable. The goal is to establish a method that can be reliably performed by different analysts in different laboratories, yielding comparable results.
Exploration of 4 1 Naphthyl 4 Oxobutanoic Acid in Biological and Chemical Systems Academic Focus
The Versatility of 4-(1-Naphthyl)-4-oxobutanoic Acid as a Chemical Building Block.biosynth.comontosight.ai
As a versatile chemical building block, 4-(1-Naphthyl)-4-oxobutanoic acid serves as a foundational component for creating more complex molecules. cymitquimica.combldpharm.comcalpaclab.combiosynth.com Its utility stems from the reactive nature of its functional groups, which allows for a variety of chemical modifications.
Crafting Complexity: The Synthesis of Advanced Organic Molecules
The structure of 4-(1-Naphthyl)-4-oxobutanoic acid makes it an ideal starting material for the synthesis of intricate organic molecules. Researchers have successfully utilized this compound to create a range of other chemical structures. For instance, it can be cyclized to form unsaturated lactones, which can then be reduced to produce 2-arylpyrroles. clockss.org This process demonstrates the compound's role as a key synthon in generating heterocyclic compounds, which are prevalent in many biologically active molecules. clockss.org
The synthesis of various naphthalene (B1677914) derivatives often begins with foundational molecules like 4-(1-Naphthyl)-4-oxobutanoic acid. biosynth.com These derivatives are crucial in the development of materials with specific properties, such as dyes and textile additives. biosynth.com The ability to modify the core structure of 4-(1-Naphthyl)-4-oxobutanoic acid allows for the fine-tuning of the resulting molecule's characteristics.
Functionalization for Tailored Chemical Applications
The functional groups present in 4-(1-Naphthyl)-4-oxobutanoic acid, namely the carboxylic acid and ketone, provide handles for diverse chemical functionalization. This adaptability allows for the introduction of various other chemical moieties, thereby altering the compound's physical and chemical properties to suit specific applications. For example, the carboxylic acid group can be converted into an ester or an amide, opening up pathways to a wide array of derivatives.
One notable application of its functionalization is in the creation of polyelectrolytes. researchgate.net By incorporating the hydrophobic naphthyl group from 4-(1-Naphthyl)-4-oxobutanoic acid into a polymer backbone, researchers can study the aggregation behavior of these macromolecules in solution and on surfaces. researchgate.net This has implications for developing materials with controlled surface properties. researchgate.net
Probing Bioactivity and Molecular Interactions (Non-Clinical)
Beyond its role in synthesis, 4-(1-Naphthyl)-4-oxobutanoic acid and its derivatives have been the subject of non-clinical investigations to understand their biological effects and interactions at a molecular level.
Influencing Cellular Communication: Modulation of Intracellular Signaling
Derivatives of 4-(1-Naphthyl)-4-oxobutanoic acid have been explored for their ability to modulate intracellular signaling pathways. One key area of interest is their potential to influence calcium ion mobilization. While direct studies on 4-(1-Naphthyl)-4-oxobutanoic acid are limited in this specific context, related naphthalene derivatives have been shown to interact with cellular signaling processes. The structural motif of 4-(1-Naphthyl)-4-oxobutanoic acid makes it a candidate for further investigation into its effects on pathways like the cGAS-STING-IRF3 pathway, which is critical in innate immunity. nih.gov The potentiation of this pathway can lead to enhanced clearance of pathogens and improved antitumor responses. nih.gov
Combating Microbes: Antimicrobial Properties and Synergistic Effects
Research has shown that derivatives of 4-(1-Naphthyl)-4-oxobutanoic acid exhibit antimicrobial properties. mdpi.com Naphthyl-polyamine conjugates, synthesized from precursors like 4-(naphthalen-1-ylamino)-4-oxobutanoic acid, have demonstrated significant intrinsic antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. mdpi.com
Furthermore, these compounds have been investigated for their ability to enhance the efficacy of existing antibiotics. mdpi.com This is a crucial area of research in the face of growing antibiotic resistance. The synergistic effect of these naphthalene derivatives with conventional antibiotics could help to overcome resistance mechanisms in pathogenic bacteria. mdpi.com
| Derivative | Target Organism | Observed Effect |
| Naphthyl-polyamine conjugates | Methicillin-resistant Staphylococcus aureus (MRSA) | Intrinsic antimicrobial activity (MIC ≤ 0.29 µM) mdpi.com |
| Naphthyl-polyamine conjugates | Cryptococcus neoformans | Intrinsic antimicrobial activity (MIC ≤ 0.29 µM) mdpi.com |
| Naphthyl-polyamine conjugates | Drug-resistant Gram-negative bacteria | Enhancement of legacy antibiotic activity mdpi.com |
Unraveling Molecular Recognition: Ligand-Target Interactions in Enzyme and Protein Studies
The study of how ligands bind to their biological targets is fundamental in drug discovery and molecular biology. 4-(1-Naphthyl)-4-oxobutanoic acid and its analogues are utilized in these investigations. For instance, virtual screening, a computational technique, employs libraries of compounds to predict their binding affinity to a specific protein target. ebi.ac.uk The structure of 4-(1-Naphthyl)-4-oxobutanoic acid is included in databases used for such screening efforts. ebi.ac.uk
Interdisciplinary Research Applications
The chemical compound 4-(1-Naphthyl)-4-oxobutanoic acid, identified by the EINECS number 260-553-0, has demonstrated significant utility across various scientific disciplines. Its unique chemical structure, featuring a naphthalene group and a butanoic acid chain, allows for its application in both materials science and analytical chemistry. This section explores its contributions to polymer chemistry and its role as a derivatization reagent in analytical assays.
Contributions to Materials Science and Polymer Chemistry
The incorporation of 4-(1-Naphthyl)-4-oxobutanoic acid into polymer structures has led to the development of novel materials with tailored properties. Its aromatic naphthalene moiety and reactive carboxylic acid group make it a valuable building block for creating functional polymers.
One notable application is in the synthesis of hydrophobically modified polyelectrolytes. Researchers have utilized 4-(1-Naphthyl)-4-oxobutanoic acid to functionalize existing polymers, thereby altering their solution behavior and surface properties. A study on polyelectrolytes derived from poly(maleic anhydride-alt-styrene) demonstrated that the introduction of the naphthyl group via this compound induces aggregation in solution. researchgate.net This modification is significant for creating materials with specific hydrophobic domains, which can be crucial for applications such as drug delivery systems and specialized coatings. wur.nlpku.edu.cn
The synthesis of these modified polymers involves the reaction of 4-(1-Naphthyl)-4-oxobutanoic acid with a precursor polymer. researchgate.net The resulting materials exhibit distinct adsorption behaviors on different surfaces, a property that is highly dependent on the chemical nature of the polymer's side chains. researchgate.net For instance, the adsorption of these polyelectrolytes onto silicon wafers is influenced by the ionic strength of the solution, indicating the important role of hydrophobic interactions. researchgate.net
Furthermore, a patented process highlights the synthesis of 4-(1-Naphthyl)-4-oxobutanoic acid through the acylation of naphthalene with succinic anhydride (B1165640). google.com This process is a key step in the potential production of non-phthalate plasticizers, which are of great interest for improving the safety and performance of various plastic products. google.com
Detailed Research Findings on Polymer Modification
| Precursor Polymer | Modifying Agent | Resulting Polymer Functionality | Key Finding |
| Poly(maleic anhydride-alt-styrene) | 4-(1-Naphthyl)-4-oxobutanoic acid | Hydrophobically modified polyelectrolyte | The naphthyl group induces polymer aggregation in solution, affecting its adsorption properties. researchgate.net |
| N/A (Synthesis) | Naphthalene and Succinic Anhydride | 4-(1-Naphthyl)-4-oxobutanoic acid | Forms a keto-acid intermediate for the potential synthesis of non-phthalate plasticizers. google.com |
Application in Derivatization Reagents for Analytical Assays
In the field of analytical chemistry, 4-(1-Naphthyl)-4-oxobutanoic acid and its derivatives have proven to be effective derivatization reagents, particularly for high-performance liquid chromatography (HPLC). Derivatization is a technique used to convert an analyte into a product that is more easily detected and quantified. The naphthalene group in 4-(1-Naphthyl)-4-oxobutanoic acid provides a strong chromophore or fluorophore, enhancing the detectability of otherwise difficult-to-measure compounds.
A significant application is in the determination of low-molecular-weight alcohols, such as methanol (B129727). A derivative, 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB), has been successfully used as a pre-column derivatization reagent for the HPLC analysis of methanol. This method is particularly useful for complex matrices like Chinese liquor medicine, where trace amounts of methanol need to be accurately quantified. researchgate.net The derivatization process is carried out under mild conditions, and excess reagents can be easily removed, ensuring a clean chromatographic analysis. researchgate.net
The use of such reagents allows for the sensitive detection of alcohols. For example, the derivatization of methanol with NAOB enables its determination by HPLC with UV detection. google.com This approach offers good linearity, specificity, accuracy, and reproducibility. Current time information in Bangalore, IN.
Interactive Data Table: Derivatization Applications
| Analyte | Derivatization Reagent | Analytical Technique | Key Outcome |
| Methanol | 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) | HPLC with UV detection | Successful determination of trace methanol in complex samples like Chinese liquor medicine. researchgate.netgoogle.com |
| Methanol, Ethanol, 1-Propanol | 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) | HPLC | Simultaneous determination of multiple short-chain alcohols with satisfactory recovery. Current time information in Bangalore, IN. |
Regulatory Science Research and Policy Implications for Chemical Innovation
Addressing Knowledge Gaps in Chemical Risk Assessment for Regulatory Purposes
The regulatory evaluation of chemical substances like 1,1'-dimethyl-2,2'-oxydiethylene bis(diphenyl phosphite) is a complex process aimed at identifying potential hazards and assessing risks to human health and the environment. who.intccohs.ca This process relies on a robust scientific foundation and methodologies to translate scientific data into actionable regulatory frameworks.
Scientific Foundations for Regulatory Decision-Making
Regulatory bodies such as the European Chemicals Agency (ECHA) require a comprehensive set of data for the registration of chemical substances under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). For 1,1'-dimethyl-2,2'-oxydiethylene bis(diphenyl phosphite), this includes information on its physicochemical properties, environmental fate and behavior, and toxicological profile. The substance is registered under REACH and is manufactured in and/or imported into the European Economic Area at a volume of ≥ 10 to < 100 tonnes per annum. europa.eu
A critical aspect of the scientific foundation for regulatory decision-making is the hazard identification, which involves determining the intrinsic hazardous properties of a substance. ccohs.ca For phosphite (B83602) antioxidants, this includes assessing their potential for persistence, bioaccumulation, and toxicity (PBT). While specific data for Einecs 260-553-0 is not publicly detailed, the broader class of organophosphorus compounds undergoes scrutiny for these properties. nih.govfrontiersin.org
The risk assessment process further evaluates the likelihood and severity of adverse effects occurring under specific exposure scenarios. who.intccohs.ca This involves considering the use of the substance in various applications, such as in the manufacturing of polymers like rubber and plastics, and estimating potential exposure levels for workers and the environment. europa.eu
Translating Fundamental Science into Regulatory Frameworks
The translation of fundamental scientific knowledge into regulatory frameworks is a cornerstone of chemical management. For industrial chemicals like 1,1'-dimethyl-2,2'-oxydiethylene bis(diphenyl phosphite), this involves a structured process:
Data Generation: Manufacturers and importers are responsible for generating data on the substance's properties and effects. This often follows standardized test guidelines.
Dossier Submission: A registration dossier containing all the required information is submitted to the regulatory authority (e.g., ECHA).
Evaluation: The regulatory authority evaluates the submitted data for completeness and scientific validity. This may involve a substance evaluation process if there are concerns about potential risks.
Risk Management Measures: Based on the evaluation, risk management measures may be implemented. These can range from requiring additional data to restricting or banning the use of the substance. For instance, the use of certain phthalates in electrical and electronic equipment has been restricted under the RoHS Directive. europa.eu
A significant challenge lies in addressing data gaps for existing chemicals. For many organophosphorus compounds, particularly those used as pesticides, there has been a concerted effort to use predictive models and read-across approaches to fill these gaps and prioritize substances for further testing and regulatory action. mdpi.com
Development of Advanced Methodologies in Regulatory Science
To keep pace with chemical innovation and to enhance the efficiency and accuracy of risk assessment, regulatory science is continuously evolving. This includes the development of new methodologies for assessing environmental fate and the application of predictive modeling.
Innovations in Environmental Fate Assessment Guidelines (e.g., OECD)
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. These guidelines are crucial for ensuring that data generated for regulatory purposes are reliable and comparable across different jurisdictions. For substances like 1,1'-dimethyl-2,2'-oxydiethylene bis(diphenyl phosphite), several OECD guidelines are relevant for assessing their environmental fate:
Ready Biodegradability (e.g., OECD 301 series): These tests determine if a substance is likely to be rapidly and completely biodegraded in the environment. For some phosphites, studies have shown that they may not meet the criteria for ready biodegradability, suggesting they may persist in the environment for some time. oecd.orgoecd.org
Hydrolysis as a Function of pH (OECD 111): This test is important for phosphite antioxidants as hydrolysis can be a significant degradation pathway. canada.ca The stability of the substance against hydrolysis is a key factor in its performance as an antioxidant. canada.ca
Adsorption/Desorption using a Batch Equilibrium Method (OECD 106): This helps to understand how a substance will partition between soil/sediment and water, which is crucial for predicting its environmental distribution.
Innovations in this area focus on developing more realistic and predictive test methods, including the use of in-silico models to estimate environmental fate parameters and reduce the need for animal testing.
Application of Predictive Models for Regulatory Evaluation
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are increasingly being used in regulatory toxicology. mdpi.com These models can predict the properties and potential hazards of a chemical based on its molecular structure.
For organophosphorus compounds, predictive models have been developed to:
Forecast toxicity: Machine learning models have been used to predict the toxicity of organophosphorus pesticides, helping to identify those that may require more stringent regulation. mdpi.com
Estimate degradation products: Software can predict the potential environmental transformation products of organophosphorus compounds, allowing for a more comprehensive risk assessment that includes the potential hazards of metabolites. nih.govmdpi.com
Model detoxification processes: Predictive modeling is being used to understand the hydrolysis of organophosphorus compounds, which is a key detoxification pathway. researchgate.net
The application of these models can help to prioritize chemicals for further testing, fill data gaps, and refine risk assessments, thereby supporting more efficient and evidence-based regulatory decision-making.
Collaborative Paradigms in Regulatory Science Advancement
Advancing regulatory science and ensuring the safe use of chemicals is a shared responsibility that benefits from collaboration between various stakeholders.
Industry Consortia: Companies that manufacture or use similar chemicals often form consortia to share the costs and responsibilities of generating the data required for regulatory compliance. This collaborative approach can lead to more comprehensive and consistent data packages.
Public-Private Partnerships: Collaborations between industry, academia, and government agencies are crucial for driving innovation in regulatory science. dataintelo.comgiiresearch.com These partnerships can facilitate the development and validation of new test methods and predictive models. For example, research on the biodegradation of organophosphorus compounds often involves collaboration between academic institutions and research centers. mbl.or.kr
International Cooperation: Regulatory bodies around the world collaborate to harmonize their approaches to chemical risk assessment and management. The OECD's program on the safety of manufactured nanomaterials is an example of such international cooperation.
For the phosphite antioxidant market, strategic collaborations and partnerships are identified as a key strategy for innovation and market growth. dataintelo.commarkwideresearch.com These collaborations can involve research institutions, raw material suppliers, and end-user industries, all contributing to a more holistic understanding of the chemical's lifecycle and potential impacts. dataintelo.com
Promoting Academic-Industrial-Government Partnerships
Effective collaboration between academia, industry, and government is widely recognized as a critical driver of innovation, economic growth, and the development of sound regulatory policy. These "Triple Helix" partnerships leverage the unique strengths of each sector: the foundational research and educational mission of universities, the market-driven product development of industry, and the oversight and public interest role of government. nih.gov
While specific partnerships centered on this compound are not documented in publicly accessible materials, the frameworks for such collaborations are well-established. Organizations like the U.S. National Science Foundation (NSF) actively cultivate these relationships to advance scientific discovery and build a robust innovation ecosystem. fishersci.comsigmaaldrich.com These partnerships can take various forms, from large-scale research centers to individual research grants and student internships. fishersci.com The goal is to accelerate the translation of scientific knowledge into societal and economic benefits. usitc.gov In Europe, similar initiatives like Collaborative Laboratories (CoLABs) in Portugal aim to speed up technology transfer between academic and industrial entities. chemicalbook.com
These collaborations are essential for chemical innovation. They provide industry with access to cutting-edge research, while offering academic researchers insights into real-world challenges and applications. Government involvement ensures that regulatory frameworks evolve in step with scientific advancements, promoting safety and public trust. nih.gov
Table 1: Models of Academic-Industrial-Government Partnership
| Partnership Model | Description | Key Participants |
| Cooperative Research Centers | Industry and government agencies fund university centers to conduct pre-competitive research in specific areas of technology. fishersci.com | Academia, Industry, Government |
| Research & Development Contracts | Government agencies contract with universities or companies to perform specific research relevant to their mission. | Government, Academia, Industry |
| Technology Transfer Programs | Programs like the Small Business Technology Transfer (STTR) in the U.S. facilitate the commercialization of university research by startups. sigmaaldrich.com | Academia, Startups, Government |
| Public-Private Partnerships (PPPs) | Collaborative projects that bring together public and private sector entities to address complex societal challenges. chemicalbook.com | Government, Industry, Non-profits |
Global Harmonization of Regulatory Science Principles
In an increasingly globalized chemical market, the alignment of regulatory requirements across different countries and regions is a significant objective. europa.eu Global harmonization aims to streamline the development and marketing of chemical products, reduce duplicative testing (particularly on animals), and ensure a consistent high level of protection for human health and the environment. guidechem.comcedars-sinai.edu
Key international bodies facilitate this process. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), for instance, brings together regulatory authorities and industry to develop harmonized guidelines. guidechem.comnih.gov For chemicals more broadly, regulations like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have set a global benchmark, influencing chemical management policies worldwide. as-consortium.eumolybdenumconsortium.org REACH requires companies to register substances and demonstrate their safe use, often through industry consortia that share data and costs. as-consortium.euatoutchimie.eu
While the specific history of this compound within these global harmonization efforts is not detailed in public records, as a substance in commerce, it is subject to the regulatory frameworks of the jurisdictions in which it is manufactured or sold. The principles of harmonization mean that data generated for compliance in one region may be applicable in another, reducing trade barriers and enhancing efficiency. cedars-sinai.edu The ultimate goal is to create a "global product safety net" where regulators can work together to prevent unsafe products from reaching any market. nam.edu
Table 2: Key Initiatives in Global Regulatory Harmonization
| Initiative/Organization | Primary Focus | Key Objectives |
| International Council for Harmonisation (ICH) | Pharmaceuticals for human use | Harmonize technical guidelines for quality, safety, and efficacy to ensure safe, effective, and high-quality medicines are developed and registered efficiently. guidechem.comnih.gov |
| REACH (EU Regulation) | Chemicals | Ensure a high level of protection for human health and the environment, promote alternative test methods, and ensure the free circulation of substances on the internal market. as-consortium.eumolybdenumconsortium.org |
| Globally Harmonized System (GHS) | Chemical classification and labeling | Define and classify the hazards of chemical products, and communicate health and safety information on labels and safety data sheets. lookchem.cn |
| Pharmaceutical Inspection Co-operation Scheme (PIC/S) | Good Manufacturing Practice (GMP) | Develop and promote harmonized GMP standards and quality systems for inspectorates in the pharmaceutical field. guidechem.comnih.gov |
| World Health Organization (WHO) | Public Health | Foster international cooperation among regulatory authorities to strengthen oversight of medical products and promote the adoption of harmonized standards. europa.eu |
Curriculum Development and Training for Future Regulatory Scientists
The increasing complexity of chemical science and regulation necessitates a highly skilled workforce. Developing robust educational and training programs for regulatory scientists is crucial for both government agencies and private industry. A well-defined curriculum ensures that professionals have the necessary competencies to evaluate the safety, efficacy, and quality of chemical products and to develop sound, science-based policies. nih.govnam.edu
There is a growing consensus on the core components of a global curriculum for regulators. nam.edu Such a curriculum would typically include topics like toxicology, epidemiology, clinical trial design, quality management systems, and regulatory law. cedars-sinai.edu Universities and professional organizations are increasingly offering specialized programs, from certificates to doctoral degrees, in regulatory science. cedars-sinai.edunih.gov These programs often involve collaborations with regulatory agencies and industry to provide students with practical experience and mentorship. nih.gov
For example, the University of California, San Francisco (UCSF) offers a course on drug development and regulatory sciences with input from the FDA and industry partners. nih.gov In chemical engineering, curricula are being renewed to better integrate core concepts with engineering practice and professional skills to meet the evolving demands of the industry. researchgate.net The Royal Society of Chemistry has developed a framework for an ideal chemistry curriculum that emphasizes real-world relevance and the skills needed for scientific literacy. rsc.org
Although no specific training programs centered on this compound are documented, the training of the scientists who handle, assess, and regulate this compound would be based on these broader educational principles. A well-trained regulatory workforce is essential for navigating the complex landscape of chemical innovation and ensuring that products are managed safely and effectively throughout their lifecycle.
Table 3: Core Competencies in a Regulatory Science Curriculum
| Competency Area | Description | Example Topics |
| Scientific Foundations | Understanding the core scientific principles underlying product evaluation. | Toxicology, Pharmacology, Chemistry Manufacturing and Controls (CMC), Statistics. cedars-sinai.edu |
| Regulatory Knowledge | In-depth knowledge of the legal and regulatory frameworks governing chemical products. | FDA/ECHA regulations, Good Laboratory/Manufacturing Practices (GLP/GMP), clinical trial regulations. cedars-sinai.edunih.gov |
| Risk Assessment & Management | The ability to identify, evaluate, and mitigate risks associated with chemical products. | Hazard identification, exposure assessment, risk characterization, risk communication. |
| Communication & Ethics | Skills for clear communication with diverse stakeholders and adherence to ethical principles. | Scientific writing, public presentation, conflict of interest, research integrity. |
Q & A
Q. What strategies enhance the reproducibility of kinetic studies on this compound?
- Methodological Answer :
- Documentation : Publish raw kinetic data (time vs. concentration) and fitting parameters (e.g., Arrhenius plots) in open-access repositories.
- Calibration : Detail instrument calibration (e.g., UV-Vis spectrophotometer wavelength accuracy) and environmental controls (e.g., temperature stability ±0.1°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
